molecular formula C14H16ClN3O B3005975 2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide CAS No. 2411241-69-3

2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide

Cat. No.: B3005975
CAS No.: 2411241-69-3
M. Wt: 277.75
InChI Key: CWIIVYXWYHWSRN-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate compound with 2-chloropropanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted amides or thioamides.

Scientific Research Applications

2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide is unique due to its specific combination of the pyrazole ring and the propanamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10(15)14(19)17-11(2)12-6-3-4-7-13(12)18-9-5-8-16-18/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIIVYXWYHWSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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